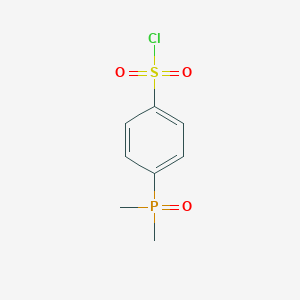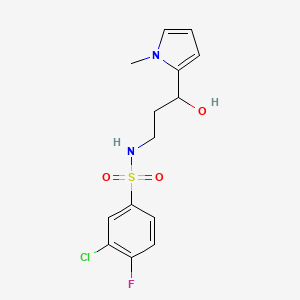
TERT-BUTYL 2-(THIOPHEN-2-YL)PIPERAZINE-1-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TERT-BUTYL 2-(THIOPHEN-2-YL)PIPERAZINE-1-CARBOXYLATE: is an organic compound with the molecular formula C13H20N2O2S. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is characterized by the presence of a thiophene ring, which is a five-membered aromatic ring containing one sulfur atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural properties .
Mecanismo De Acción
Target of Action
Similar compounds have been used in the development of proteolysis targeting chimeras (protacs), which are designed to degrade specific proteins within the cell .
Mode of Action
It’s worth noting that similar compounds have been used as linkers in protacs . These linkers connect a ligand for the target protein to an E3 ligase ligand, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
In the context of protacs, the ubiquitin-proteasome system would be the primary pathway involved .
Pharmacokinetics
The incorporation of rigidity into the linker region of protacs, such as this compound, may impact the degradation kinetics as well as the admet properties of the protacs .
Result of Action
In the context of protacs, the intended result would be the degradation of a specific target protein .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL 2-(THIOPHEN-2-YL)PIPERAZINE-1-CARBOXYLATE typically involves the reaction of thiophene-2-carboxylic acid with piperazine in the presence of a tert-butyl protecting group. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and a base such as triethylamine is often used to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as crystallization or chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: TERT-BUTYL 2-(THIOPHEN-2-YL)PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the tert-butyl protecting group, yielding the free piperazine derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions.
Major Products Formed:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Free piperazine derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: TERT-BUTYL 2-(THIOPHEN-2-YL)PIPERAZINE-1-CARBOXYLATE is used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds, which are important in medicinal chemistry .
Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It is also employed in the development of new drugs with potential therapeutic applications .
Medicine: The compound is investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases. Its unique structure allows it to interact with specific molecular targets, making it a valuable candidate for drug development .
Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. Its ability to modify the activity of certain enzymes makes it useful in the development of new agricultural chemicals .
Comparación Con Compuestos Similares
- TERT-BUTYL 4-(2-THIENYL)PIPERAZINE-1-CARBOXYLATE
- TERT-BUTYL 4-(BENZO[B]THIOPHEN-4-YL)PIPERAZINE-1-CARBOXYLATE
- TERT-BUTYL 4-(2-BROMOETHYL)PIPERAZINE-1-CARBOXYLATE
Comparison: Compared to similar compounds, TERT-BUTYL 2-(THIOPHEN-2-YL)PIPERAZINE-1-CARBOXYLATE is unique due to the position of the thiophene ring on the piperazine scaffold. This structural difference can influence its chemical reactivity and biological activity. For instance, the presence of the thiophene ring at the 2-position may enhance its ability to interact with certain biological targets, making it more effective in specific applications .
Propiedades
IUPAC Name |
tert-butyl 2-thiophen-2-ylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-13(2,3)17-12(16)15-7-6-14-9-10(15)11-5-4-8-18-11/h4-5,8,10,14H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBLYEPFGUKMRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2985307.png)
![2-Chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)acetamide](/img/structure/B2985308.png)






![2-[(2-Chlorophenyl)methyl]-3-methyl-1-(3-morpholin-4-ylpropylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2985321.png)




